2-(Bromomethyl)-7-chloro-1-benzothiophene
Overview
Description
2-(Bromomethyl)-7-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of both bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might interact with organoboron reagents in the process .
Mode of Action
In the context of suzuki–miyaura coupling, bromomethyl compounds typically participate in oxidative addition, where palladium donates electrons to form a new pd–c bond
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling, in which bromomethyl compounds are often involved, plays a crucial role in the synthesis of various organic compounds . This suggests that 2-(Bromomethyl)-7-chloro-1-benzothiophene could potentially influence the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the pharmacokinetics of similar bromomethyl compounds can be influenced by factors such as hepatic impairment and cytochrome p450 drug interactions .
Result of Action
Given its potential involvement in suzuki–miyaura coupling, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions . This suggests that 2-(Bromomethyl)-7-chloro-1-benzothiophene might interact with enzymes, proteins, and other biomolecules that have aromatic residues, such as phenylalanine, tyrosine, and tryptophan.
Cellular Effects
Brominated compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is likely that the bromomethyl group participates in electrophilic aromatic substitution reactions, potentially leading to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the compound’s chemical structure, environmental conditions, and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at low dosages and toxic or adverse effects observed at high dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Brominated compounds are often metabolized through phase I and phase II metabolic reactions, which could involve various enzymes and cofactors .
Transport and Distribution
The compound’s chemical properties, such as its size and polarity, likely influence its interaction with transporters or binding proteins and its localization or accumulation within cells .
Subcellular Localization
The compound’s chemical properties and potential interactions with other molecules could influence its localization to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-chloro-1-benzothiophene typically involves the bromomethylation of 7-chloro-1-benzothiophene. One common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of benzothiophene followed by bromomethylation using similar reagents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-7-chloro-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzofuran: Similar in structure but contains a furan ring instead of a thiophene ring.
2-(Bromomethyl)indole: Contains an indole ring, which is another type of heterocyclic compound.
Uniqueness
2-(Bromomethyl)-7-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents on the benzothiophene ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-7-chloro-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZTXCROHDGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269059 | |
Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102246-40-2 | |
Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102246-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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